1-(Diethylamino)-2-methylpent-1-en-3-one
Description
1-(Diethylamino)-2-methylpent-1-en-3-one is an α,β-unsaturated ketone (enone) featuring a diethylamino group at position 1 and a methyl substituent at position 2 of the pentenone backbone. This structure places it within the enaminone family, a class of compounds known for their conjugated system, which confers unique electronic properties, reactivity, and biological activity.
The diethylamino group likely enhances basicity compared to smaller alkylamino substituents (e.g., dimethylamino) due to increased electron-donating effects from the ethyl groups, as observed in substituted anthraquinones . The conjugated enone system may also facilitate redox activity, similar to electrochemical behaviors noted in 1-(diethylamino)anthraquinone derivatives .
Properties
CAS No. |
57031-58-0 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(diethylamino)-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C10H19NO/c1-5-10(12)9(4)8-11(6-2)7-3/h8H,5-7H2,1-4H3 |
InChI Key |
NQSCQSNNLHDYON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CN(CC)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-2-methylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of diethylamine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired enone.
Industrial Production Methods
In an industrial setting, the production of 1-(Diethylamino)-2-methylpent-1-en-3-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the reaction. Additionally, solvent selection and temperature control are critical factors in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
1-(Diethylamino)-2-methylpent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-2-methylpent-1-en-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
1-(Dimethylamino)-2-methylpentan-3-one
- Structural Difference: Replaces the diethylamino group with a dimethylamino substituent.
- Impact on Properties: Basicity: The dimethylamino group has lower basicity (pKa ~8–9) compared to diethylamino (pKa ~10–11) due to reduced alkyl substitution, as demonstrated in anthraquinone derivatives . Toxicity: The dimethylamino analog is classified as a skin sensitizer (H317) and eye irritant (H319), per its safety data sheet . Applications: Used as a laboratory chemical and intermediate in synthesis .
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone
- Structural Difference: Features an indole ring instead of a pentenone backbone.
- Biological Activity: Indole derivatives often exhibit cytotoxicity and antimicrobial properties. For example, diethylaminomethyl indolinones show low micromolar IC50 values against leukemia cells , suggesting that the diethylamino group may enhance bioactivity in heterocyclic systems.
1-(Diethylamino)-4,4-dimethylpent-1-en-3-one
- Structural Difference : Contains additional methyl groups at position 4.
- Stability: The 4,4-dimethyl substituents may sterically stabilize the enone system, reducing reactivity toward nucleophiles compared to the less hindered 2-methyl derivative .
Physicochemical Properties
| Compound | Basicity (Relative) | Solubility (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(Diethylamino)-2-methylpent-1-en-3-one | High | Moderate in polar solvents | 169.26 |
| 1-(Dimethylamino)-2-methylpentan-3-one | Moderate | High in polar solvents | 143.23 |
| 2-(Diethylamino)-1-(1H-indol-3-yl)ethanone | Moderate | Low in water | 230.31 |
Notes:
- Basicity trends are inferred from substituted anthraquinones, where diethylamino groups increase proton affinity compared to dimethylamino .
- Solubility predictions align with alkyl chain length and polarity of functional groups.
Cytotoxic and Antimicrobial Activity
- Diethylamino-containing indolinones (e.g., 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide) exhibit potent cytostatic activity (IC50 ~1–20 μM) against human CEM and HeLa cells . This suggests that the diethylamino group enhances membrane permeability or target binding.
Electrochemical Behavior
- 1-(Diethylamino)anthraquinone undergoes a two-step reduction (EE mechanism) in acetonitrile, but interactions with water complicate its electroreduction (ECE mechanism) . Similar redox complexity may arise in diethylamino-substituted enones due to the basicity of the amino group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Diethylamino)-2-methylpent-1-en-3-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Claisen-Schmidt condensation, where a ketone reacts with an aldehyde in ethanol under acidic catalysis (e.g., thionyl chloride). Optimize yield by adjusting molar ratios, temperature (typically 50–80°C), and catalyst concentration. Post-reaction purification via column chromatography or recrystallization is advised to isolate the enone product. Parallel experiments with controlled variables (e.g., solvent polarity, reaction time) are critical for reproducibility .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the enone moiety (δ ~6–7 ppm for α,β-unsaturated protons) and diethylamino group (δ ~2.5–3.5 ppm for N-CH).
- IR : Identify carbonyl stretching (~1650–1700 cm) and C=C stretching (~1600 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO). Reference NIST Chemistry WebBook for spectral comparisons .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes. Consult safety data sheets for spill management and disposal .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in predicted vs. observed reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, solvent effects (e.g., PCM or COSMO models), and transition states. Validate with experimental kinetics (e.g., UV-Vis monitoring). Discrepancies may arise from solvation free energy approximations; refine models using explicit solvent MD simulations .
Q. What experimental designs address contradictory data in kinetic studies of degradation pathways?
- Methodological Answer :
- Control Variables : Standardize pH, temperature, and light exposure.
- Analytical Cross-Validation : Use HPLC-MS to quantify degradation products and isotopic labeling () to trace reaction intermediates.
- Statistical Analysis : Apply ANOVA to assess variability between replicates. Reference Delphi consensus methods for resolving expert disagreements .
Q. How can mechanistic studies differentiate the roles of the diethylamino and enone groups in catalysis?
- Methodological Answer :
- Probe Reactions : Compare reactivity of the compound with analogs lacking the diethylamino group.
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Employ quenching agents (e.g., TEMPO) to stabilize transient species for NMR/EPR analysis .
Q. What strategies reconcile in silico toxicology predictions with in vitro assay results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
